molecular formula C7H10ClN3 B13167354 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine

1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13167354
M. Wt: 171.63 g/mol
InChI Key: OZWMWXOYAWFAEH-NSCUHMNNSA-N
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Description

1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a but-2-en-1-yl group and a chlorine atom attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-nitropyrazole with but-2-en-1-amine under reducing conditions. The reaction typically proceeds as follows:

    Reduction of 4-chloro-3-nitropyrazole: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 4-chloro-3-aminopyrazole is then alkylated with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biological research to study its effects on various cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(But-2-en-1-yl)-4-chloro-1H-pyrazol-3-amine can be compared with other similar compounds such as:

    Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group but lacks the pyrazole ring and chlorine atom.

    (Z)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane: Contains a but-2-en-1-yl group but differs in having a disulfane linkage instead of a pyrazole ring.

    (E)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane: Similar to the previous compound but with a different geometric isomerism.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-4-chloropyrazol-3-amine

InChI

InChI=1S/C7H10ClN3/c1-2-3-4-11-5-6(8)7(9)10-11/h2-3,5H,4H2,1H3,(H2,9,10)/b3-2+

InChI Key

OZWMWXOYAWFAEH-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=C(C(=N1)N)Cl

Canonical SMILES

CC=CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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